

# 3-Methyl-1H-pyrrole: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methyl-1H-pyrrole

Cat. No.: B1294618

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## Introduction

**3-Methyl-1H-pyrrole** is an aromatic heterocyclic organic compound with the chemical formula  $C_5H_7N$ .<sup>[1]</sup> As a substituted derivative of pyrrole, it is a valuable building block in organic synthesis and medicinal chemistry. The pyrrole nucleus is a core component of many biologically significant molecules, including heme, chlorophyll, and vitamin B12.<sup>[2]</sup> Consequently, synthetic pyrrole derivatives are integral to the development of new pharmaceuticals, with applications as anti-inflammatory, antimicrobial, and anticancer agents.<sup>[3][4]</sup> This guide provides an in-depth overview of the chemical and physical properties, spectroscopic data, synthesis, and safe handling of **3-Methyl-1H-pyrrole**.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **3-Methyl-1H-pyrrole** are summarized in the tables below for easy reference and comparison.

### Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>7</sub> N	[1]
Molecular Weight	81.12 g/mol	[5]
Appearance	Yellow liquid	[4]
Boiling Point	143-144 °C	[4][5]
Melting Point	-48.4 °C	[5]
Density	0.93 g/cm <sup>3</sup>	[4]
Vapor Pressure	5.6 mmHg at 25°C	[4]
Refractive Index	1.4970 to 1.5000	[4]

**Table 2: Chemical and Solubility Properties**

Property	Value	Reference(s)
IUPAC Name	3-methyl-1H-pyrrole	[5]
CAS Number	616-43-3	[1]
Synonyms	3-Methylpyrrole, Pyrrole, 3-methyl-	[1]
pKa	17.30 ± 0.50 (Predicted)	[4]
LogP (Octanol/Water Partition Coefficient)	0.841 (Calculated)	[6]
Water Solubility (log10WS)	-1.17 (Calculated)	[6]
Ionization Energy	7.90 ± 0.02 eV	[6]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-Methyl-1H-pyrrole**.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **3-Methyl-1H-pyrrole** is expected to show signals corresponding to the methyl protons and the protons on the pyrrole ring. The chemical shifts for the parent pyrrole molecule in CDCl<sub>3</sub> are observed at  $\delta$  6.68 (H2, H5) and 6.22 (H3, H4).<sup>[7]</sup> For **3-Methyl-1H-pyrrole**, the methyl group will appear as a singlet, and the ring protons will have distinct shifts and coupling patterns.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the methyl carbon and the four carbons of the pyrrole ring.

## Mass Spectrometry

The electron ionization mass spectrum of **3-Methyl-1H-pyrrole** shows a molecular ion peak corresponding to its molecular weight.<sup>[1]</sup> Fragmentation patterns are influenced by the substituents on the pyrrole ring.<sup>[8]</sup> Common fragmentation may involve the loss of a methyl group or cleavage of the pyrrole ring.

## Infrared (IR) Spectroscopy

The IR spectrum of pyrrole derivatives typically shows characteristic bands for N-H stretching (around 3400-3200 cm<sup>-1</sup>), C-H stretching, and C-N stretching vibrations.<sup>[9]</sup>

## Experimental Protocols

### Synthesis of 3-Methyl-1H-pyrrole

While various methods exist for the synthesis of substituted pyrroles, such as the Knorr, Paal-Knorr, and Barton-Zard syntheses, a common approach for 3-substituted pyrroles involves the use of tosylmethyl isocyanide (TosMIC).<sup>[7][10]</sup>

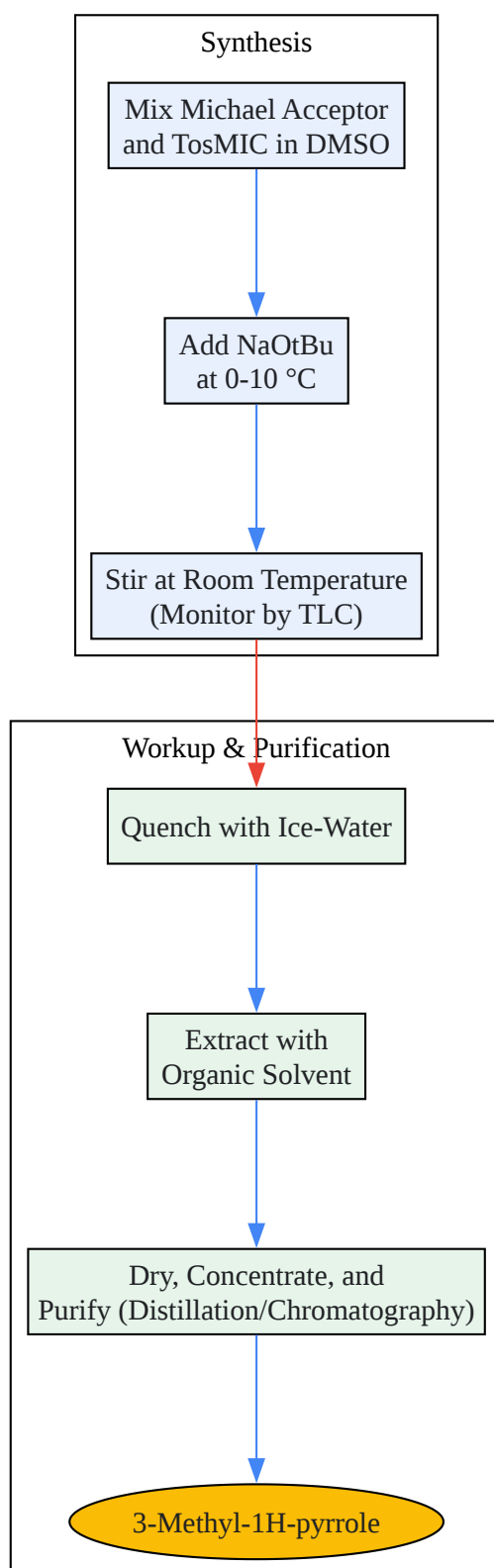
Methodology: Synthesis via Tosylmethyl Isocyanide (TosMIC)

This protocol is a generalized procedure based on the van Leusen reaction.

- **Reaction Setup:** To a solution of a suitable Michael acceptor (an  $\alpha,\beta$ -unsaturated ketone or aldehyde) in a polar aprotic solvent such as DMSO, add an equimolar amount of Tosylmethyl

isocyanide (TosMIC).

- **Base Addition:** Cool the mixture in an ice bath and add a strong base, such as sodium tert-butoxide (NaOtBu), portion-wise while maintaining the temperature below 10 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Workup:** Quench the reaction by pouring the mixture into ice-water.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.



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**Caption:** General workflow for the synthesis of 3-substituted pyrroles.

## Purification Protocol

Crude **3-Methyl-1H-pyrrole** obtained from synthesis often contains unreacted starting materials and byproducts. Vacuum distillation is a common and effective method for purification.

- Apparatus Setup: Assemble a vacuum distillation apparatus.
- Distillation: Heat the crude product under reduced pressure. Collect the fraction that distills at the boiling point of **3-Methyl-1H-pyrrole** (e.g., a specific temperature range at a given pressure). It is important to keep the bottom temperature below 100-110 °C to prevent polymerization or degradation.[\[11\]](#)
- Characterization: Confirm the purity of the collected fraction using analytical techniques such as GC-MS and NMR spectroscopy.

## Reactivity and Chemical Behavior

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The methyl group at the 3-position influences the regioselectivity of these reactions. The NH proton of the pyrrole ring is weakly acidic and can be deprotonated by strong bases to form the pyrrolide anion, which is a potent nucleophile.[\[7\]](#)

## Safety and Handling

**3-Methyl-1H-pyrrole** is considered hazardous and should be handled with appropriate safety precautions.

**Table 3: GHS Hazard Information**

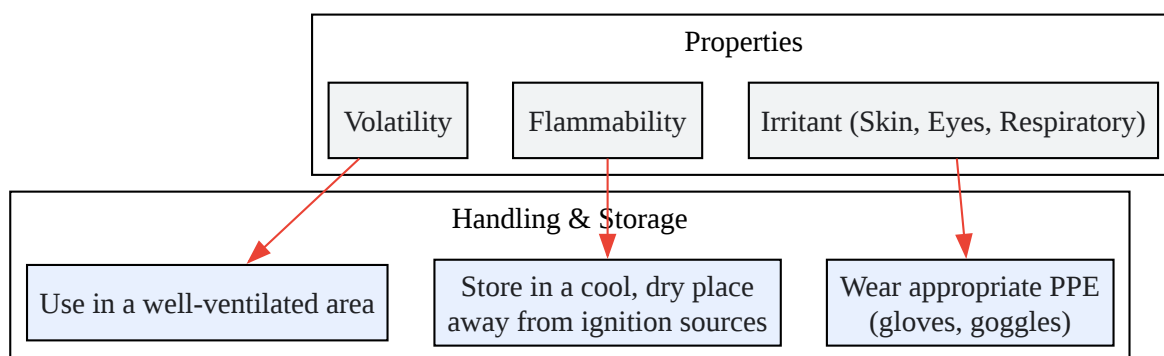
Hazard Class	Hazard Statement
Skin Corrosion/Irritation	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation

Data sourced from ECHA C&L Inventory.[\[5\]](#)

#### Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.



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**Caption:** Relationship between properties and handling of **3-Methyl-1H-pyrrole**.

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Address: 3281 E Guasti Rd

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